

# Orteronel PSA progression time comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** **Orteronel**

CAS No.: 566939-85-3

Cat. No.: S548883

[Get Quote](#)

## Orteronel PSA Progression Data

The data for **Orteronel** comes from a single-arm phase 1/2 clinical trial, which means it was studied without a direct comparison group within the trial. The results are as follows [1]:

- **Intervention:** **Orteronel** (TAK-700) + Docetaxel-Prednisone (DP)
- **Reported Outcome:** Median Time to PSA Progression
- **Result:** 6.7 months

## Comparative Landscape of mCRPC Treatments

A 2025 network meta-analysis provides a horizontal comparison of various first-line therapies for metastatic castration-resistant prostate cancer (mCRPCa). The table below summarizes the top-performing therapies for the "Time to PSA Progression" (TTPP) endpoint. Note that the **Orteronel**+DP regimen was not included in this analysis [2] [3].

| Therapy                                                  | Hazard Ratio (HR) for TTPP vs. Comparator | SUCRA Value |
|----------------------------------------------------------|-------------------------------------------|-------------|
| Lutetium-177 (Lu177) + Androgen Receptor Inhibitor (ARI) | HR: 0.07 (0.01, 0.87)                     | 91%         |

| Therapy                           | Hazard Ratio (HR) for TPP vs. Comparator | SUCRA Value |
|-----------------------------------|------------------------------------------|-------------|
| PARP Inhibitor (PARPi) + ARI      | HR: 0.18 (0.03, 0.98)                    | 84%         |
| Androgen Receptor Inhibitor (ARI) | HR: 0.31 (0.12, 0.79)                    | 64%         |
| PARP Inhibitor (PARPi)            | HR: 0.36 (0.15, 0.85)                    | 57%         |
| Docetaxel-based Chemotherapy      | HR: 0.45 (0.21, 0.96)                    | 44%         |

> **Note on Data:** SUCRA (Surface under the Cumulative Ranking Curve) is a statistical measure used in meta-analyses to rank treatments. A higher SUCRA percentage (closer to 100%) indicates a higher probability of being the best treatment for that specific outcome [2] [3].

## Experimental Protocol from Cited Studies

For the purpose of reproducibility, here is a summary of the key methodological details from the studies cited.

### 1. Network Meta-Analysis (2025) [2] [3]

- **Objective:** To horizontally compare the therapeutic and adverse effects of all common first-line and second-line therapies for mCRPCa.
- **Search Strategy:** A systematic review was conducted in four databases (PubMed, Web of Science, Embase, Cochrane Library) up to January 5, 2025.
- **Study Selection:** Included 24 Randomized Controlled Trials (RCTs) involving 13,059 cases. The population was restricted to patients with mCRPCa.
- **Data Extraction & Analysis:** Data on outcomes including overall survival, radiographic progression-free survival, and time to PSA progression were extracted and analyzed using network meta-analysis techniques in R and Stata.

### 2. Orteronel Phase 1/2 Study (2015) [1]

- **Objective:** To evaluate the safety and efficacy of **Orteronel** plus Docetaxel-Prednisone in men with chemotherapy-naïve mCRPCa.
- **Study Design:** Multi-phase clinical trial. Phase 1 determined the recommended dose of **Orteronel** (400 mg twice daily) for use with standard DP. Phase 2 evaluated this combination.

- **Key Efficacy Measures:** PSA response rate (proportion of patients with a  $\geq 50\%$  decline in PSA), and time to PSA progression. Median time to PSA progression was calculated using Kaplan-Meier estimates.

## Androgen Receptor Signaling Pathway

The following diagram illustrates the core androgen receptor signaling pathway, the key pathway targeted by many mCRPCa therapies, including ARIs. Dysregulations in this pathway are a primary driver of castration-resistant disease [4].

## Androgen Receptor Signaling Pathway



Click to download full resolution via product page

## Interpretation and Data Gaps

The available evidence indicates that **combination therapies, particularly Lutetium-177 or a PARP inhibitor with an Androgen Receptor Inhibitor, are ranked highest for delaying PSA progression in the first-line mCRPCa setting** [2] [3].

- The 6.7-month result for **Orteronel+DP** comes from a smaller, single-arm study, making direct comparison to the network meta-analysis difficult [1].
- **Orteronel** is an investigational drug that inhibits the 17,20-lyase enzyme, and its development status may explain the lack of recent comparative data [1].

For a definitive comparison, you would need to consult individual RCTs that directly compare the intervention of interest with a common control, which was beyond the scope of this search.

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 1/2 study of orteronel (TAK-700), an investigational 17 ... [pubmed.ncbi.nlm.nih.gov]
2. Comparative therapeutic efficacy and safety of first-line ... [sciencedirect.com]
3. Comparative therapeutic efficacy and safety of first-line ... [pmc.ncbi.nlm.nih.gov]
4. Dissecting Major Signaling Pathways throughout the ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Orteronel PSA progression time comparison]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b548883#orteronel-psa-progression-time-comparison\]](https://www.smolecule.com/products/b548883#orteronel-psa-progression-time-comparison)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com